4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
Description
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS: 35128-56-4) is a nitro- and bromo-substituted benzooxadiazole derivative. Its structure consists of a fused benzene ring with a 1,2,5-oxadiazole moiety, where bromine occupies the 4-position and a nitro group is at the 7-position (Figure 1). This compound is commercially available at 95% purity and serves as a versatile precursor in organic synthesis due to the reactivity of its bromine substituent and the electron-withdrawing nitro group . It is frequently employed in nucleophilic substitution reactions, cross-coupling chemistry, and the synthesis of bioactive or high-energy materials .
Properties
IUPAC Name |
4-bromo-7-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEARFJVKDGVSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475758 | |
| Record name | 4-Bromo-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35128-56-4 | |
| Record name | 4-Bromo-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole can be synthesized through a multi-step process. One common method involves the nitration of 4-bromobenzo[c][1,2,5]oxadiazole. The nitration reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron in the presence of hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents like dimethylformamide.
Reduction: Iron powder and hydrochloric acid in methanol or dichloromethane at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[c][1,2,5]oxadiazoles.
Reduction: Formation of 4-bromo-7-aminobenzo[c][1,2,5]oxadiazole.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : The bromine atom in 4-Bromo-7-nitrobenzooxadiazole exhibits higher reactivity in nucleophilic substitution compared to its chloro analogue, making it preferable for synthesizing complex derivatives .
- Nitro Group Positioning : The 7-nitro group in the parent compound deactivates the aromatic ring, directing electrophilic attacks to the 4-position, whereas 5-nitro derivatives (e.g., 5-Bromo-4-nitrobenzooxadiazole) favor reactivity at the 5-position .
Key Findings :
- Antimicrobial Activity : 4-Bromo-7-nitrobenzooxadiazole derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption .
- Anticancer Potential: Thiazole-functionalized derivatives (e.g., 4,6-Dinitro-7-(thiazol-2-ylamino)benzooxadiazole) demonstrate remarkable PD-L1 inhibitory activity, highlighting the role of heterocyclic appendages in enhancing target specificity .
Biological Activity
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS Number: 35128-56-4) is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This specific derivative has garnered attention in recent research for its potential applications in medicinal chemistry, particularly in anticancer therapies and enzyme inhibition.
- Molecular Formula : C₆H₂BrN₃O₃
- Molecular Weight : 244.002 g/mol
- Structure : The compound features a bromine atom and a nitro group attached to a benzo[c][1,2,5]oxadiazole core, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to interfere with the c-Myc signaling pathway, a critical regulator in many cancers. Inhibition of c-Myc can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- Inhibition of Cancer Cell Lines :
- Cell Cycle Arrest :
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes:
- Butyrylcholinesterase (BuChE) : It has shown selective inhibition towards BuChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparative Biological Activity Table
| Compound | Activity Type | IC₅₀ Value (µM) | Target Cell Lines/Enzymes |
|---|---|---|---|
| This compound | Anticancer | 1.18 ± 0.14 | HEPG2, MCF7 |
| Other Oxadiazole Derivatives | Anticancer | Varies | Various Cancer Cell Lines |
| This compound | Enzyme Inhibition (BuChE) | N/A | BuChE |
Research Findings and Implications
The biological activities of this compound suggest its potential as a lead compound in drug development:
- Anticancer Drug Development : The ability to inhibit c-Myc and induce apoptosis positions this compound as a promising candidate for further development into an anticancer agent.
- Neuroprotective Applications : Its selective inhibition of BuChE opens avenues for research into treatments for neurodegenerative disorders.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole?
The compound is typically synthesized via multi-step functionalization of benzoxadiazole derivatives. For example, bromination and nitration reactions are employed to introduce substituents. A related synthesis involves reacting halogenated intermediates (e.g., 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole) with brominated reagents under controlled conditions. Key steps include hydrolysis, amidation, and coupling reactions, often using catalysts like Pd for cross-coupling (e.g., Stille coupling) .
Q. How is the purity and structural integrity of this compound verified experimentally?
Characterization relies on:
- Elemental analysis to confirm empirical composition.
- Spectroscopy : IR for functional groups (e.g., NO₂ stretching at ~1500 cm⁻¹), multinuclear NMR (¹H, ¹³C) for structural elucidation, and mass spectrometry for molecular weight confirmation.
- Thermal analysis (DSC/TGA) to assess decomposition behavior .
Q. What spectroscopic techniques are essential for analyzing its electronic properties?
UV-Vis spectroscopy identifies π→π* and n→π* transitions, critical for applications in fluorescent probes. Fluorescence spectroscopy evaluates quantum yield, while cyclic voltammetry measures redox potentials, which correlate with HOMO-LUMO gaps .
Advanced Research Questions
Q. How do computational methods predict the stability and reactivity of this oxadiazole derivative?
Density Functional Theory (DFT) at levels like B3LYP/6-311+G(d,p) calculates:
Q. What mechanistic insights explain the thermal fragmentation of 1,2,5-oxadiazoles like this compound?
Flash vacuum pyrolysis (FVP) at 550–650°C cleaves the oxadiazole ring into nitrile and nitrile oxide fragments. The process involves:
- Cleavage of O(1)−N(2) and C(3)−C(4) bonds.
- Trapping of intermediates (e.g., benzonitrile oxide) with alkenes to form isoxazolines, validated by X-ray crystallography .
Q. How does the nitro group influence its electronic properties and applications in energetic materials?
The nitro group enhances density (up to 1.85 g/cm³) and detonation performance (e.g., velocity ~9046 m/s) by increasing oxygen balance. Its electron-withdrawing nature stabilizes the aromatic ring, improving thermal stability (DSC onset >200°C) .
Q. What role does this compound play in drug discovery, particularly in antiparasitic agents?
As a fluorescent tag, it enables tracking of antiparasitic tetraoxanes. The nitro group enhances membrane permeability, while the bromine atom facilitates covalent binding to target enzymes. In vitro assays with Plasmodium falciparum validate its bioactivity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315).
- Store at 2–8°C in airtight containers to prevent decomposition.
- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to limit hydrolysis .
Methodological Notes
- Synthetic Optimization : Replace Pd catalysts with cheaper alternatives (e.g., Cu/Ni) for cost-effective scaling .
- Computational Validation : Cross-validate DFT results with experimental NMR chemical shifts to refine force fields .
- Safety Mitigation : Implement real-time gas monitoring during pyrolysis to detect hazardous intermediates like HCN .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
